Dicyclohexyldiazene

説明

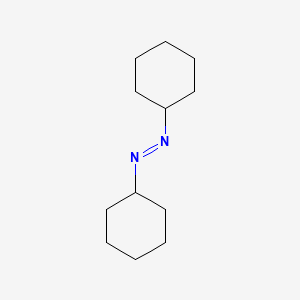

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dicyclohexyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQGVNLXTFRLNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411899 | |

| Record name | (E)-Dicyclohexyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2159-74-2 | |

| Record name | (E)-Dicyclohexyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Dicyclohexyldiazene Reactions

Fundamental Decomposition Pathways

The decomposition of dicyclohexyldiazene into nitrogen gas and cyclohexyl radicals is the primary initiation step for a variety of subsequent chemical transformations. This process can be induced either by the input of thermal energy (thermolysis) or by the absorption of light (photolysis).

Thermal Decomposition (Thermolysis) Mechanisms

The thermal decomposition of azoalkanes like this compound proceeds through the homolytic cleavage of the two carbon-nitrogen (C-N) bonds. This process is driven by the entropic favorability of generating a stable dinitrogen molecule. The mechanism is generally considered to be a concerted, albeit not necessarily synchronous, cleavage of the C-N bonds, leading directly to the formation of two cyclohexyl radicals and a molecule of nitrogen gas.

The rate of thermolysis is highly dependent on temperature, and the kinetics of such first-order decomposition reactions can be described by the Arrhenius equation. This equation relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A), which is related to the frequency of effective collisions. The activation energy for the thermal decomposition of acyclic azoalkanes is influenced by the stability of the resulting radicals. In the case of this compound, the formation of two secondary cyclohexyl radicals dictates the energy barrier for this process.

Kinetic parameters for the thermolysis of azoalkanes are often determined experimentally using techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). bath.ac.uknih.gov These methods monitor the heat flow or mass change of a sample as a function of temperature, allowing for the calculation of activation energy and other kinetic parameters. bath.ac.uknih.govijaem.nettainstruments.com

Table 1: Illustrative Kinetic Data for Azoalkane Thermolysis

| Azoalkane | Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

|---|---|---|---|---|

| Azomethane | Gas Phase | 290 | 5.2 x 10⁻⁵ | 213 |

| Azoisopropane | Gas Phase | 250 | 1.6 x 10⁻⁴ | 176 |

Note: Data for this compound is hypothetical and for illustrative purposes, based on typical values for similar azoalkanes.

Photochemical Decomposition (Photolysis) Pathways

Photolysis provides an alternative pathway for the decomposition of this compound, often proceeding at significantly lower temperatures than thermolysis. The process is initiated by the absorption of a photon of appropriate energy, which excites the molecule to an electronically excited state. The specific wavelength of light required corresponds to the n→π* transition of the azo group.

Upon excitation, the this compound molecule can undergo rapid intersystem crossing to a triplet state or directly dissociate from the excited singlet state. In either case, the excess electronic energy facilitates the cleavage of the C-N bonds, yielding two cyclohexyl radicals and nitrogen gas. The efficiency of this process is quantified by the quantum yield (Φ), which is the ratio of the number of molecules decomposed to the number of photons absorbed. mdpi.com The quantum yield for the photolysis of azoalkanes can be influenced by factors such as the wavelength of irradiation and the solvent. rsc.org

Radical Generation and Propagation Mechanisms

The cyclohexyl radicals generated from the decomposition of this compound are highly reactive species that can initiate and participate in radical chain reactions. wikipedia.orglibretexts.orglibretexts.org These reactions typically consist of three main stages: initiation, propagation, and termination. lumenlearning.comchemistrysteps.comyoutube.com

Initiation: As described above, the thermal or photochemical decomposition of this compound serves as the initiation step, producing the initial concentration of cyclohexyl radicals.

Propagation: Once formed, the cyclohexyl radicals can react with other molecules in a series of propagation steps. youtube.commasterorganicchemistry.com These steps generate a new radical, which can then continue the chain reaction. youtube.commasterorganicchemistry.com Common propagation reactions for the cyclohexyl radical include:

Hydrogen Abstraction: The cyclohexyl radical can abstract a hydrogen atom from a suitable donor molecule (H-X), forming cyclohexane (B81311) and a new radical (X•). The facility of this reaction depends on the bond dissociation energy of the H-X bond.

Addition to Multiple Bonds: The cyclohexyl radical can add to carbon-carbon double or triple bonds, forming a new carbon-centered radical that can undergo further reactions.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. chemistrysteps.com Possible termination steps in a system initiated by this compound include:

Combination of two cyclohexyl radicals: This results in the formation of bicyclohexyl.

Disproportionation of two cyclohexyl radicals: This leads to the formation of cyclohexane and cyclohexene.

Combination of a cyclohexyl radical with another radical species present in the reaction mixture.

Electron Transfer Processes in this compound Chemistry

In addition to the homolytic cleavage pathways, the chemistry of this compound can also involve electron transfer processes, particularly in the context of photoredox catalysis or in the presence of strong electron donors or acceptors. pkusz.edu.cnresearchgate.net A single electron transfer (SET) to or from the this compound molecule can lead to the formation of a radical ion, which can then undergo further reactions. sigmaaldrich.comlibretexts.orgrsc.org

For instance, in the presence of a suitable photosensitizer and a sacrificial electron donor, this compound can be reduced via SET to form a radical anion. This radical anion is unstable and can fragment to produce a cyclohexyl radical and a cyclohexyl anion, along with nitrogen gas. Conversely, oxidation via SET can generate a radical cation, which can also decompose to yield radical species.

The feasibility of such electron transfer processes is governed by the redox potentials of this compound and the other species in the reaction mixture. libretexts.orglibretexts.orgnih.govyoutube.com The Marcus theory of electron transfer provides a framework for understanding the kinetics of these reactions. nih.govyoutube.com

Detailed Reaction Kinetic Studies

The quantitative study of the reaction rates of this compound decomposition and subsequent radical reactions is crucial for a complete mechanistic understanding. researchgate.net Kinetic studies typically involve monitoring the concentration of reactants, intermediates, or products over time under controlled conditions of temperature, pressure, and concentration.

For the decomposition of this compound, the rate law is typically first-order with respect to the azoalkane concentration. The rate constant can be determined at various temperatures to calculate the activation parameters, including the activation energy (Ea) and the pre-exponential factor (A), using the Arrhenius equation.

Table 2: Hypothetical Kinetic Data for this compound Decomposition

| Temperature (K) | Rate Constant (k, s⁻¹) |

|---|---|

| 450 | 1.2 x 10⁻⁵ |

| 460 | 3.5 x 10⁻⁵ |

| 470 | 9.8 x 10⁻⁵ |

Note: This data is hypothetical and serves to illustrate the temperature dependence of the rate constant.

From such data, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to determine the activation energy from the slope of the line.

The kinetics of the subsequent radical propagation and termination steps are more complex to study due to the transient nature of the radical intermediates. Techniques such as laser flash photolysis can be employed to generate radicals on a very short timescale and monitor their decay kinetics directly. mdpi.com

Dicyclohexyldiazene in Radical Chemistry Research

Dicyclohexyldiazene as a Precursor to Nitrogen-Centred Radicals.

Diazenes, as a class of compounds containing the R−N=N−R' functional group, are known to undergo thermal or photochemical decomposition, often leading to the extrusion of dinitrogen (N₂) and the generation of radical species rhhz.netresearchgate.net. This process can yield biradicals or, depending on the structure and conditions, potentially lead to nitrogen-centered radicals or carbon-centered radicals. While specific studies detailing the direct generation of nitrogen-centered radicals solely from this compound are not prominently featured in the provided search results, the general chemical behavior of 1,2-diazenes suggests that this compound could act as a precursor. Upon decomposition, the extrusion of N₂ would likely generate a biradical or radicals derived from the cyclohexyl moieties. General research into nitrogen-centered radicals highlights their importance in various synthetic transformations acs.orgrsc.orgnih.govresearchgate.netrsc.orgresearchgate.net, and diazenes represent a potential, albeit less commonly cited, source for such intermediates through N-N bond cleavage.

Investigation of Spin-Trapped Radical Intermediates.

Electron Spin Resonance (ESR) spectroscopy, often coupled with spin trapping techniques, is crucial for detecting and characterizing short-lived radical intermediates nih.govnih.govmdpi.comwikipedia.org. Studies involving a derivative, This compound 1,2-dioxide , have provided direct evidence of radical generation and trapping. In X-irradiated single crystals of this dioxide, ESR studies revealed the formation of stably trapped radicals, identified as C₆H₁₁N(O)N′H″(O′)C₆H₁₁ oup.com. These investigations yielded specific spectroscopic data, including g-values and hyperfine coupling constants, which are characteristic of the trapped radical species.

Table 1: ESR Spectroscopic Data for Radicals Derived from this compound 1,2-Dioxide

| Parameter | Value(s) |

| g-values | 2.0030, 2.0060, 2.0086 |

| Hyperfine Coupling Constants (mT) | |

| Nitrogen (N) | 3.88, 1.53, 1.38 |

| Hydrogen (H″) | 1.53, 1.41, 1.14 |

These findings, while pertaining to the dioxide derivative, illustrate the utility of ESR and spin trapping in analyzing radical intermediates formed from this compound-like structures.

Stereochemical Aspects of Radical Reactions Mediated by this compound.

The decomposition of diazenes can lead to the formation of radicals or biradicals, which can then participate in reactions where stereochemistry plays a role. Research on other diazene (B1210634) compounds has shown their involvement in stereoselective processes. For instance, studies on the thermolysis of diazenes containing chiral centers have demonstrated varying degrees of stereochemical retention or inversion cdnsciencepub.com. Furthermore, some diazene-containing transition states have been implicated in stereoretentive radical cross-coupling reactions, suggesting that the diazene moiety can influence the stereochemical outcome of C-C bond formation driven by N₂ extrusion cdnsciencepub.comchemrxiv.org. While specific studies on this compound's mediation of stereochemistry are limited, its structural class implies a potential role in reactions where stereocontrol is a factor, particularly if the cyclohexyl rings or other substituents can influence the radical's approach or the transition state geometry.

Influence on Radical Chain Reactions.

This compound has been mentioned in patent literature in the context of polymerization processes, suggesting its utility in radical chain reactions researchgate.netgoogle.com. Compounds containing the azo group (N=N), like diazenes, are well-established as thermal or photochemical initiators for radical polymerization. They decompose to generate radicals that initiate the chain growth of monomers fujifilm.comtcichemicals.comwikipedia.orgchempoint.com. This compound, by virtue of its diazene structure, can likely function as a radical initiator, providing the initial radicals necessary to start polymerization chains. Additionally, its mention as a "chain transfer agent" in patents hints at a potential role in controlling polymer chain length and molecular weight distribution during radical polymerization google.comgoogle.comarkema.comlibretexts.orgsigmaaldrich.com. This dual potential as both an initiator and a chain modifier underscores its relevance in the broader scope of radical chain reactions, particularly in polymer synthesis.

Compound List:

this compound

this compound 1,2-Dioxide

Applications in Advanced Organic Synthesis and Materials Science

Dicyclohexyldiazene as a Radical Initiator in Polymer Chemistry

Radical polymerization is a cornerstone of polymer synthesis, enabling the formation of macromolecules from vinyl monomers. Radical initiators are essential for this process, as they generate the initial radical species that begin the chain growth. Azo compounds, including this compound, are widely recognized for their efficacy as thermal initiators in free-radical polymerization libretexts.orgfujifilm.comuc.edu. Upon decomposition, this compound would release dinitrogen (N₂) and two cyclohexyl radicals. These cyclohexyl radicals can then add to the double bond of a monomer, initiating the polymerization process. The efficiency and temperature at which an azo initiator decomposes are critical factors in controlling polymerization kinetics fujifilm.comuc.edu.

Table 1: Comparative Properties of Representative Radical Initiators

| Initiator Type | Typical Decomposition Temperature (°C, 10-hr half-life) | Radical Type Formed | General Impact on Polymerization Kinetics | Control over Architecture |

| Benzoyl Peroxide (BPO) | ~70-80 | Phenyl, Benzyloxy | Fast initiation, can lead to chain transfer | Moderate |

| AIBN | ~65-75 | Cyanoisopropyl | Moderate initiation, cleaner decomposition | Good |

| This compound (Est.) | ~80-90 (Hypothetical) | Cyclohexyl | Moderate to fast initiation (Hypothetical) | Potentially Good |

Note: Decomposition temperatures and resulting radical types are generalized. Specific kinetics for this compound would depend on its precise decomposition pathway and radical stability.

As a radical initiator, this compound could be employed in the synthesis of various commodity and specialty polymers, including poly(methyl methacrylate) (PMMA), polystyrene (PS), and poly(vinyl chloride) (PVC), among others libretexts.orglibretexts.org. Its specific decomposition temperature would determine its suitability for different polymerization processes, such as bulk, solution, or suspension polymerization, and its compatibility with various monomers and solvents fujifilm.com. The nature of the cyclohexyl radical it produces might also influence chain transfer reactions or end-group functionalization, potentially leading to polymers with unique properties.

Utilization in Carbon-Carbon Bond Forming Reactions

Radical chemistry offers powerful methodologies for constructing carbon-carbon (C-C) bonds, a fundamental process in organic synthesis illinois.edualevelchemistry.co.ukresearchgate.net. This compound, by generating cyclohexyl radicals, can participate in various C-C bond-forming reactions. These reactions often involve the addition of a radical to an unsaturated system (like an alkene or alkyne) or the coupling of two radicals. Photoredox catalysis, which utilizes visible light to generate reactive radical species, has emerged as a significant field for C-C bond formation under mild conditions researchgate.netrsc.org. In such systems, this compound could serve as a radical precursor, either directly excited or activated by a photocatalyst.

Table 2: Illustrative C-C Bond Formation via Radical Initiation

| Reaction Type | Initiator/Radical Source | Substrate(s) | Typical Catalyst/Conditions | Expected Product Type | Illustrative Yield Range |

| Alkene Polymerization | This compound | Vinyl Monomer (e.g., Styrene) | Thermal or Photochemical activation | Polystyrene | High |

| Radical Coupling | This compound | Alkyl Halide (e.g., R-X) | Metal catalyst (e.g., Cu, Ni) or radical initiator | R-R (Bimolecular coupling) | Moderate to High |

| C-H Functionalization (Radical) | This compound | C-H containing substrate (e.g., alkane) | Photoredox catalyst, light | C-Cyclohexyl | Variable |

Note: This table presents generalized examples. Specific yields and conditions would vary based on the exact substrates, catalysts, and reaction parameters.

Role in Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom (C-X, where X = O, N, S, Halogen, etc.) bonds is equally critical in synthesizing diverse organic molecules, including pharmaceuticals and advanced materials researchgate.netmdpi.comnih.govlibretexts.org. Radical pathways have been developed for these transformations, often involving the functionalization of C-H bonds or coupling reactions. Cyclohexyl radicals generated from this compound could potentially participate in such reactions, for example, by abstracting a hydrogen atom from a substrate and subsequently forming a new C-C bond, or by undergoing radical addition to heteroatom-containing functionalities. Transition metal catalysis and photoredox catalysis are frequently employed to mediate these C-heteroatom bond formations, providing controlled pathways for selective bond construction mdpi.comnih.gov.

Catalytic Applications in Radical Processes

Beyond acting solely as a stoichiometric initiator, this compound could potentially play a role in catalytic cycles involving radicals. Metalloradical catalysis (MRC), for instance, utilizes metal-centered radicals to activate substrates and control radical reaction pathways nih.govnih.gov. In a hypothetical scenario, this compound could serve as a source of initiating radicals that are then managed by a metalloradical catalyst to achieve specific bond formations or functionalizations with enhanced selectivity. Furthermore, in photoredox catalysis, the controlled generation of radicals is paramount. This compound could be employed in conjunction with photocatalysts to initiate cascade reactions or to provide a steady flux of radicals for complex transformations.

Table 3: Potential Catalytic Roles in Radical Processes

| Process Type | Role of this compound | Associated Catalyst/Conditions | Transformation Example | Expected Outcome |

| Metalloradical Catalysis (MRC) | Radical Source | Metal complexes (e.g., Co, Cu) | C-H functionalization, radical coupling | Controlled C-C or C-Heteroatom bond formation |

| Photoredox Catalysis | Radical Precursor | Visible light, organic dyes, Ru/Ir complexes | Radical cyclizations, additions, coupling reactions | Mild, selective bond formation |

| Controlled Radical Polymerization | Initiator | Specific chain transfer agents (e.g., RAFT agents) | Living radical polymerization | Polymers with controlled molecular weight/architecture |

Note: These are conceptual applications. The specific efficacy of this compound in these catalytic roles would require experimental validation.

Advanced Spectroscopic and Structural Characterization

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Analysis

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an indispensable technique for studying paramagnetic species, including the free radicals generated from dicyclohexyldiazene compounds. wikipedia.org This method detects the interaction of an external magnetic field with the unpaired electrons in a molecule, offering detailed information about the radical's structure and electronic environment. libretexts.orgunibo.it

In a notable study, X-irradiation of single crystals of this compound 1,2-dioxide, (C₆H₁₂NO)₂, led to the formation of stably trapped radicals identified as C₆H₁₁N(O)N′H″(O′)C₆H₁₁. oup.comoup.com The generation of these radicals occurs through the addition of a hydrogen atom to the N=N′ double bond, a transformation that proceeds without significant alteration of the parent molecule's framework. oup.comoup.com ESR spectroscopy was pivotal in identifying and characterizing this radical species. oup.com

Hyperfine coupling results from the interaction between the electron spin and the magnetic nuclei within the radical, providing a map of the unpaired electron's delocalization. tamu.eduontosight.ai The analysis of these coupling constants is crucial for identifying the atoms interacting with the unpaired electron and determining the radical's structure. ontosight.ai

For the radical generated from this compound 1,2-dioxide, ESR spectra revealed distinct hyperfine coupling constants for both nitrogen and hydrogen atoms. The principal values of the hyperfine coupling constants for the nitrogen atom (N) were determined to be 3.88, 1.53, and 1.38 mT. For a specific hydrogen atom (H″), the principal coupling constants were found to be 1.53, 1.41, and 1.14 mT. oup.comoup.com The anisotropy observed in these coupling constants provides detailed information about the geometry and electronic structure of the radical. oup.com

Based on these hyperfine coupling constants, the spin densities on the nitrogen atom were calculated. The spin densities were determined to be 0.041 in the 2s orbital and 0.47 in the 2p orbital of the nitrogen atom. oup.comoup.com This information is vital for understanding the reactivity of the radical.

| Nucleus | Principal Value 1 (mT) | Principal Value 2 (mT) | Principal Value 3 (mT) |

|---|---|---|---|

| Nitrogen (N) | 3.88 | 1.53 | 1.38 |

| Hydrogen (H″) | 1.53 | 1.41 | 1.14 |

The g-value, or g-factor, in ESR spectroscopy is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron. libretexts.org Its value is influenced by the electronic environment of the radical, including spin-orbit coupling, and can provide insights into the nature of the radical. tamu.edumlsu.ac.in For a free electron, the g-value is approximately 2.0023. mlsu.ac.in

In the study of the X-irradiated this compound 1,2-dioxide single crystals, the principal elements of the g-value were determined to be 2.0030, 2.0060, and 2.0086. oup.comoup.com The deviation of these values from the free-electron g-value and their anisotropy (the dependence on the orientation of the molecule in the magnetic field) are indicative of the specific electronic structure of the C₆H₁₁N(O)N′H″(O′)C₆H₁₁ radical. oup.comoup.commlsu.ac.in The slight anisotropy confirms the radical is trapped in a specific orientation within the crystal lattice. mlsu.ac.in

| g-Value Component | Value |

|---|---|

| g₁ | 2.0030 |

| g₂ | 2.0060 |

| g₃ | 2.0086 |

Advanced Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. mdpi.com These techniques are powerful tools for identifying functional groups, determining molecular structure, and monitoring chemical reactions in real-time. umu.sesmu.edu By analyzing the vibrational spectra, one can gain insights into the changes in bonding and structure that occur during a chemical process, thereby elucidating reaction mechanisms. smu.edursc.org Advanced applications of vibrational spectroscopy can provide detailed information on reaction pathways and the dynamics of conformational changes. smu.edu

Solid-State Structural Studies of this compound Derivatives

The precise three-dimensional arrangement of atoms in a molecule is determined through solid-state structural studies, with single-crystal X-ray crystallography being the definitive method. nih.gov These studies provide crucial information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties. rsc.org While specific crystal structure data for this compound itself is not detailed in the provided search results, the study of this compound 1,2-dioxide highlights the importance of the solid-state environment. oup.comoup.com The analysis of the radical formed upon irradiation was dependent on its fixed orientation within the crystal lattice. oup.com The study of various derivatives allows for an understanding of how substituent changes can influence molecular packing and conformation, which in turn affects the material's properties. rsc.org

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations form the bedrock of modern theoretical chemistry, enabling the determination of molecular properties from first principles. By solving approximations of the Schrödinger equation, these methods describe the distribution and energy of electrons within a molecule, providing a fundamental understanding of its electronic architecture numberanalytics.comnorthwestern.edulsu.eduarxiv.org.

The analysis of spin density distribution is particularly important for understanding molecules possessing unpaired electrons, such as free radicals. Computational techniques, often employing spin-unrestricted methods like unrestricted Hartree-Fock (UHF) or density functional theory (DFT) with appropriate functionals (e.g., UB3LYP), allow for the calculation and visualization of the spatial distribution of unpaired electrons researchgate.netarxiv.orgnih.gov. This analysis reveals where the spin density is localized, providing insights into the nature of radical species and the extent of spin delocalization across the molecule researchgate.netarxiv.orgnih.govcsic.es. While specific spin density data for Dicyclohexyldiazene is not detailed in the provided search snippets, the methodology involves calculating spin density matrices and visualizing their distribution, often highlighting the contribution of specific atomic orbitals to the unpaired electron researchgate.netarxiv.orgnih.gov.

Molecular Orbital (MO) theory offers a powerful approach to describing chemical bonding and molecular properties. Unlike valence bond theory, MO theory treats electrons as delocalized across the entire molecule within molecular orbitals (MOs). These MOs are formed by the linear combination of atomic orbitals (AOs) and can be classified as bonding (lower energy, stabilizing) or anti-bonding (higher energy, destabilizing) wiley-vch.descielo.brcsus.eduucalgary.capressbooks.pub. MO theory is instrumental in explaining phenomena such as paramagnetism and electronic spectra, which are not always adequately addressed by simpler bonding theories wiley-vch.decsus.edu. The application of MO theory to this compound would involve constructing MO diagrams to elucidate its electronic configuration, identifying the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and understanding their role in chemical reactivity and interactions wiley-vch.deucalgary.capressbooks.pub.

Computational Modeling of Reaction Mechanisms

Computational modeling is a cornerstone for investigating the intricate pathways and energetics of chemical reactions. These simulations allow researchers to map reaction coordinates, identify critical transition states and intermediates, and understand the factors that govern reaction rates and product selectivity numberanalytics.comfrontiersin.orgnumberanalytics.comrsc.orgpolimi.itmit.eduhpc.co.jp.

A key component of reaction mechanism studies is the identification of transition states and the construction of corresponding energy profiles. Transition states represent the highest energy configuration along a reaction pathway, marking the point where chemical bonds are breaking and forming lsu.edunumberanalytics.comresearchgate.netchemguide.co.ukibchem.com. Energy profiles graphically illustrate the change in potential energy as a reaction progresses from reactants to products, thereby revealing activation energies, reaction barriers, and the stability of any intermediates numberanalytics.comresearchgate.netchemguide.co.ukibchem.com. Computational methods, particularly DFT, are widely used to locate these transition states and calculate the associated energy barriers, providing quantitative data crucial for understanding reaction kinetics numberanalytics.comlsu.eduhpc.co.jpresearchgate.net. For this compound, such calculations would map its potential reaction energy landscapes, identifying the energetic feasibility and rate-determining steps for various transformations.

Computational chemistry also excels at predicting reaction selectivity, which refers to the preference for forming one specific product over others. By analyzing the energy differences between competing transition states or reaction pathways, computational models can forecast the most probable reaction outcome numberanalytics.commit.edunih.govprinceton.edunih.gov. The integration of machine learning techniques with quantum mechanical descriptors has significantly accelerated the prediction of selectivity, enabling the rapid screening of catalysts and reaction conditions to achieve desired outcomes mit.edunih.govprinceton.edunih.gov. Applying these methods to this compound could predict its regioselectivity or stereoselectivity in various chemical transformations.

Simulation of Spectroscopic Parameters

The simulation of spectroscopic parameters is vital for the interpretation of experimental data, aiding in the definitive identification and structural characterization of molecules numberanalytics.comhitran.orgscirp.orgarxiv.orgresearchgate.net. Computational methods can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption frequencies, and UV-Visible absorption spectra. These simulations typically involve optimizing molecular geometries followed by the calculation of relevant spectroscopic properties using quantum chemical methods numberanalytics.comscirp.orgarxiv.orgresearchgate.net. For this compound, simulating its expected NMR or IR spectra would provide a valuable reference for comparison with experimental results, thereby confirming its molecular structure and purity hitran.orgscirp.orgresearchgate.net.

Compound List:

this compound

this compound 1,2-dioxide

Cyclohexanone oxime

Methyl radical

CF radical

CHF2 radical

CHF radical

Nitroxide moiety

TDAE-C60

p-nitrophenyl nitronyl nitroxide (p-NPNN)

CsNiII[CrIII(CN)6]·2H2O

Zr-substituted POMs

Molybdates

HEWL

[Mo2O8H4]0

pNPP

Azetidines

Alkenes

Oximes

CNNC

He

H2

LiH

RbH

HCL

Li2

Cl2

OH−

HF

BH3

UCl4

Chloranilic Acid (CLA)

2-Amino-4,6-Dimethylpyridine (2-ADMeP)

CH3CN

CO2

H2O2

O2

Ozone

Water

Nitrogen

Sulfur

Carbon

N-cyclohexylhydroxylamine

Alkyl nitroso dimers

Monomeric alkyl nitroso compounds

N,N-dihaloamines

Halogenated imines

(Z)-1,2-diisopropyldiazene

MCPBA

KI

Na2S2O3

Na2SO4

Diisocyanogen

Integration of Computational and Experimental Data

The comprehensive understanding of any chemical compound, including this compound, is significantly enhanced by the synergistic integration of theoretical computational chemistry approaches with experimental data. This interdisciplinary approach allows for the validation of theoretical models, the assignment of complex experimental observations, and the acceleration of scientific discovery by reducing empirical trial-and-error ontosight.ainih.govgoogle.comsciencemadness.org. By combining the predictive power of computational methods with the empirical grounding of experimental measurements, researchers can achieve a more robust and detailed insight into molecular structure, properties, and behavior.

Computational Approaches Applicable to this compound

Computational chemistry employs a range of methods, primarily rooted in quantum mechanics, to simulate and predict molecular properties. For a compound like this compound, Density Functional Theory (DFT) and other ab initio methods are instrumental. These techniques can accurately model various aspects of the molecule:

Molecular Geometry: Computational methods are used to optimize the molecular structure, predicting precise bond lengths, bond angles, and dihedral angles. This provides a theoretical framework for the molecule's three-dimensional arrangement ontosight.airsc.org.

Spectroscopic Properties:

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict vibrational frequencies and their intensities, correlating them to specific molecular vibrations such as stretching and bending modes. This is crucial for interpreting experimental spectra ontosight.airsc.orgoup.comgoogle.comrsc.orglookchem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational models can predict ¹H and ¹³C NMR chemical shifts and coupling constants, offering insights into the electronic environment of atoms within the molecule ontosight.aigoogle.comrsc.org.

UV-Visible (UV-Vis) Spectroscopy: Calculations can determine electronic transitions and oscillator strengths, which are directly related to a molecule's absorption spectrum and can help in understanding its electronic structure and potential for light absorption ontosight.ai.

Experimental Characterization Techniques

Experimental techniques provide the empirical data necessary to validate computational predictions and to elucidate the properties of this compound. Standard methods include:

Infrared (IR) Spectroscopy: Used to identify functional groups and characterize molecular vibrations, providing a fingerprint of the compound ontosight.aigoogle.comrsc.orglookchem.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Essential for determining the connectivity of atoms, confirming the molecular structure, and analyzing the electronic environment of hydrogen and carbon atoms ontosight.aigoogle.com.

UV-Visible (UV-Vis) Spectroscopy: Employed to study electronic transitions and the absorption characteristics of the molecule, particularly relevant for compounds with conjugated systems or chromophores ontosight.ai.

The Process of Integrating Computational and Experimental Data for this compound

The integration of computational and experimental data for this compound involves a systematic comparison and correlation of predicted versus observed properties. This process serves as a critical validation step and a source of deeper understanding.

Geometry Validation: Computational geometry optimizations of this compound would be compared against experimentally determined structural parameters, ideally from X-ray crystallography. Agreement between calculated and experimental bond lengths and angles would validate the chosen computational method and basis set, while discrepancies might highlight areas where the theoretical model needs refinement or where experimental conditions influence the molecular geometry google.comrsc.org.

Spectroscopic Data Correlation:

IR/Raman Spectra: Calculated vibrational frequencies for this compound would be correlated with its experimental IR and Raman spectra. This comparison is vital for assigning specific experimental peaks to molecular vibrations (e.g., the N=N stretching mode, C-H bending modes of the cyclohexyl rings) and for confirming the accuracy of the computational model used ontosight.aigoogle.comrsc.orglookchem.com.

NMR Spectra: Predicted ¹H and ¹³C NMR chemical shifts and coupling constants for this compound would be compared with experimental NMR data. This correlation is key for confirming the proposed molecular structure, verifying the electronic environment around each atom, and potentially identifying different conformational states or isomers ontosight.aigoogle.comrsc.org.

UV-Vis Spectra: Calculated electronic transitions and oscillator strengths for this compound would be compared with experimental UV-Vis absorption bands. This allows for the assignment of observed absorption maxima to specific electronic excitations and helps in understanding the molecule's electronic properties ontosight.ai.

Refinement and Insight Generation: The discrepancies observed between computational predictions and experimental results are not merely errors but valuable data points. They can guide the refinement of computational methodologies, including the selection of appropriate functionals, basis sets, and solvation models. Furthermore, these comparisons can reveal subtle aspects of molecular behavior, such as the influence of intermolecular interactions or specific environmental effects on this compound's properties, which might not be immediately apparent from experimental data alone nih.govgoogle.comrsc.org. Conversely, computational predictions can also guide experimental design, making laboratory investigations more efficient and targeted ontosight.ainih.gov.

Detailed Research Findings (General Application)

While specific research findings detailing the integration of computational and experimental data for this compound were not identified in the literature search, the general principles of this methodology would lead to valuable insights. For instance, a hypothetical study might involve:

Vibrational Analysis: Performing DFT calculations to predict the IR spectrum of this compound. The computed vibrational frequencies would then be compared to experimental IR data. Successful correlation would allow for the definitive assignment of characteristic peaks, such as the N=N stretching vibration, to specific experimental bands, thereby validating the computational model's accuracy in representing the molecule's vibrational modes.

Structural Confirmation via NMR: Calculating ¹³C NMR chemical shifts for this compound using advanced computational methods. These theoretical values would be compared with experimental ¹³C NMR spectra. A close agreement would serve to confirm the proposed structural assignments and the electronic distribution within the molecule, providing strong evidence for its structural integrity and the nature of its chemical bonds.

Electronic Structure Insights: Correlating computed UV-Vis absorption spectra (based on electronic transitions) with experimentally measured UV-Vis spectra of this compound. This integration would help in understanding the electronic transitions responsible for light absorption and could potentially reveal information about the molecule's photophysical properties.

Such integrated studies serve to build confidence in the computational models, making them reliable tools for predicting the properties of related compounds or for exploring reaction pathways involving this compound.

Compound Name Table

this compound

Future Research Directions and Emerging Trends

Novel Synthetic Methodologies for Dicyclohexyldiazene

The development of greener, more efficient, and atom-economical synthetic routes for this compound is a key area for future research. While traditional methods for azo compound synthesis often involve diazotization and coupling reactions, which can sometimes utilize harsh reagents, contemporary research trends suggest more sustainable alternatives.

Catalytic Oxidation: A promising avenue involves the direct oxidation of cyclohexyl-containing precursors, such as cyclohexylamine (B46788) or hydrazine (B178648) derivatives, using environmentally benign oxidants like molecular oxygen (O2) in the presence of transition metal catalysts mdpi.com. This approach aligns with green chemistry principles by minimizing waste and maximizing atom economy. Future work could focus on identifying highly active and selective catalysts that promote efficient N=N bond formation under mild conditions.

Electrochemical Synthesis: Electrochemical methods offer a cleaner alternative by employing electricity as the primary reagent, potentially eliminating the need for chemical oxidants or reductants mdpi.com. Research efforts could concentrate on developing electrocatalytic systems for this compound synthesis, which could provide precise control over reaction parameters and reduce environmental impact.

Mild Coupling Reactions: The exploration of novel coupling reactions that operate under milder conditions, potentially employing organocatalysis or photoredox catalysis, could offer alternative synthetic pathways acs.org. The use of supported or heterogeneous catalysts could also facilitate easier separation and recycling, contributing to more sustainable processes.

Biocatalysis: The application of enzymes, such as laccases, for the oxidative coupling of amines has shown potential for synthesizing azo compounds under mild, aqueous conditions mdpi.com. Investigating enzymatic routes for this compound synthesis could represent a significant advancement in sustainable chemical manufacturing.

| Proposed Synthetic Methodology | Key Reagents/Catalysts | Potential Advantages | Future Research Focus |

| Catalytic Oxidation | O2, Transition Metal Catalysts | Green oxidant, high atom economy, potentially milder conditions | Catalyst design, selectivity, yield optimization |

| Electrochemical Synthesis | Electrodes, Electrolyte | Avoids chemical oxidants/reductants, precise control | Electrode material development, process optimization |

| Mild Coupling Reactions | Organocatalysts, Photoredox Catalysts | Milder conditions, reduced waste, potentially higher selectivity | Catalyst discovery, reaction mechanism elucidation |

| Biocatalysis | Enzymes (e.g., Laccase) | Mild conditions, aqueous media, environmentally friendly | Enzyme screening, process engineering for scale-up |

Exploration of New Mechanistic Pathways

A deeper understanding of the reaction mechanisms associated with this compound is crucial for optimizing its synthesis and predicting its behavior in various applications. Future research should focus on:

Decomposition Mechanisms: Dialkyl diazenes, including this compound, are known to undergo thermal and photochemical decomposition, typically generating nitrogen gas and two alkyl radicals researchgate.netpnas.org. Detailed mechanistic studies are needed to elucidate the precise pathways, including the potential intermediacy of diazenyl radicals or concerted bond scission. Understanding the factors influencing the rate and selectivity of these decomposition processes, such as solvent effects and temperature, is vital for controlling its stability and reactivity. Kinetic parameters like decomposition rate coefficients (k_d) and activation energies are critical for applications where it might function as a radical initiator researchgate.net.

Reactivity in Organic Transformations: Beyond decomposition, exploring this compound's reactivity in other organic transformations, such as cycloaddition reactions, as a nitrogen source, or as a ligand in coordination chemistry, could reveal novel synthetic utilities researchgate.net. Understanding the electronic and steric influences of the cyclohexyl groups on these reactions will be key.

Photochemical Behavior: While aromatic azo compounds are well-studied for their photoisomerization properties, leading to applications in molecular switches and optical data storage iucr.orgajgreenchem.com, the photochemical behavior of this compound requires further investigation. If it exhibits photoisomerization, it could be integrated into light-responsive materials.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry provide a framework for developing more sustainable chemical processes, and this compound can benefit from this approach:

Greener Synthesis: As highlighted in Section 8.1, developing synthetic methods that minimize hazardous substances, reduce energy consumption, and maximize atom economy is paramount researchgate.netecoonline.com. Utilizing catalytic oxidation with O2, electrochemical methods, or biocatalysis are key areas for future exploration.

Sustainable Reagent/Building Block: this compound could potentially serve as a reagent or building block in the synthesis of more complex molecules or materials within a green chemistry paradigm. Its specific functional groups might enable unique transformations or impart desirable properties to target molecules.

Solvent Minimization: Future synthetic strategies should aim to reduce or eliminate the use of hazardous organic solvents, favoring water or bio-based solvents where possible, in line with green chemistry principles ecoonline.comsolubilityofthings.com.

Advanced Materials Development Utilizing this compound

The incorporation of this compound into advanced materials presents exciting opportunities, drawing inspiration from the known applications of other azo and diazene (B1210634) compounds:

Polymer Science: this compound could potentially be utilized as a monomer or cross-linking agent in the synthesis of novel polymers. The presence of the cyclohexyl groups might influence the polymer's solubility, thermal stability, and mechanical properties. Its potential as a thermal initiator for polymerization, owing to its decomposition characteristics, could also be explored researchgate.net.

Photoresponsive Materials: While aromatic azo compounds are recognized for their photoisomerization properties, which enable applications in molecular switches and optical data storage iucr.orgajgreenchem.com, the photochemical behavior of this compound warrants investigation. If it exhibits photoisomerization, it could be integrated into materials designed for light-controlled applications.

Energetic Materials: Certain highly substituted diazene derivatives, particularly those containing nitro groups, are explored for energetic applications ontosight.ai. While this compound itself may not possess high energy density, its structure could potentially be modified or incorporated into composite materials where its decomposition properties might be harnessed.

Ligands in Coordination Chemistry: The diazene moiety can function as a ligand in coordination complexes, influencing the properties of metal catalysts or functional materials researchgate.net. The cyclohexyl groups could provide specific steric and electronic environments for metal binding, potentially leading to new catalytic systems or materials with tailored electronic properties.

Compound List

this compound

Azo compounds

Diazene

Aliphatic azo compounds

Aromatic azo compounds

Diphenyldiazene Derivative

Azobenzene

Azonitriles

Azobis(isobutyronitrile) (AIBN)

(E)-6,6′-(Diazene-1,2-diyl)bis(1,10-phenanthrolin-5-ol)

Azo dyes

Triazene derivatives

Cyclohexylamine

Phenylhydrazine

Trichloroisocyanuric acid (TCCA)

Laccase

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。